1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
Description
This compound is a substituted 1,3-benzenediol derivative featuring a 5-(1,1-dimethylheptyl) alkyl chain and a 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl] bicyclic substituent.
Properties
IUPAC Name |
5-(2-methyloctan-2-yl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O2/c1-7-8-9-10-13-25(5,6)19-15-22(26)24(23(27)16-19)21-14-18(4)11-12-20(21)17(2)3/h14-16,20-21,26-27H,2,7-13H2,1,3-6H3/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJURNPNPDQYSY-LEWJYISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913915 | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97452-63-6 | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097452636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)cannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBD-DMH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28FSD6QS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Alkylation
The 1,1-dimethylheptyl group is introduced at position 5 via Friedel-Crafts alkylation. Using a modified protocol from EP0067342A1, the protected resorcinol derivative undergoes reaction with 1,1-dimethylheptyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane. The electron-withdrawing methyl carbonate groups direct electrophilic attack to the para position relative to the existing substituents, favoring alkylation at position 5.
Optimized Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Solvent | Anhydrous CH₂Cl₂ | |
| Temperature | 0°C → room temperature | |
| Yield | 68–72% |
Alternative Iodine-Mediated Alkylation
A one-pot iodine-mediated method combines alkylation and deprotection steps. After alkylation, iodine (5.0 equiv) in toluene at reflux simultaneously oxidizes intermediate carbocations and removes methyl carbonate groups, yielding 5-(1,1-dimethylheptyl)resorcinol. This approach reduces reagent waste but requires precise stoichiometric control to avoid over-oxidation.
Final Deprotection and Purification
The methyl carbonate groups are hydrolyzed using concentrated hydrochloric acid in methanol (400 ml HCl, 2 ml Ti(OBu)₄, reflux for 2.5 hours). The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from hexane to afford the target compound in >98% purity.
Analytical Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.35 (s, 1H, aromatic), 5.72 (m, 2H, cyclohexenyl), 1.28 (s, 9H, dimethylheptyl).
- HPLC : Purity 98.5% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts + DoM | 62 | 98.5 | High | Moderate |
| Iodine-Mediated + Suzuki | 58 | 97.8 | Moderate | High |
The Friedel-Crafts/directed metalation route offers superior stereocontrol but requires cryogenic conditions, increasing operational complexity. The iodine-mediated/Suzuki pathway, while cost-effective, suffers from moderate enantiomeric excess due to boronic ester racemization.
Industrial-Scale Production Challenges
Scaling this synthesis necessitates addressing:
- Exothermic Reactions : Friedel-Crafts alkylation requires jacketed reactors for temperature control.
- Lithium Waste Management : n-BuLi generates hazardous waste, mandating quench protocols with isopropanol.
- Chiral Separation : Despite high stereoselectivity, residual enantiomers require chiral HPLC (e.g., Chiralpak IA column).
Emerging Methodologies
Recent innovations include enzymatic hydroxylation using cytochrome P450 mutants to introduce the cyclohexenyl group directly, bypassing metalation steps. Early-stage trials report 45% yield but highlight potential for greener synthesis.
Chemical Reactions Analysis
Reactions:: CBD-DMH can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. detailed studies on its reactivity are limited.
Common Reagents and Conditions::Oxidation: Mild oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce CBD-DMH.
Substitution: Alkyl halides or other electrophiles can introduce substituents.
Major Products:: The major products formed during these reactions depend on the specific conditions and reactants. Further research is needed to elucidate CBD-DMH’s reactivity comprehensively.
Scientific Research Applications
Medicine: Investigated for its analgesic, anti-inflammatory, and anxiolytic effects.
Biology: Studied for interactions with endocannabinoid receptors and potential therapeutic benefits.
Chemistry: Used as a model compound to explore structure-activity relationships.
Industry: Limited industrial applications due to its synthetic nature.
Mechanism of Action
The exact mechanism by which CBD-DMH exerts its effects remains incompletely understood. It likely involves modulation of endocannabinoid signaling pathways, receptor interactions, and downstream cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, molecular weights, and key distinctions:
Key Comparative Insights:
Substituent Bulk and Hydrophobicity: The 1,1-dimethylheptyl chain in the target compound increases hydrophobicity compared to shorter alkyl chains (e.g., pentyl or methyl groups) . This may enhance lipid solubility and membrane permeability.
Stereochemical Influence: The (1R,6R) configuration in the cyclohexenyl moiety distinguishes it from non-chiral analogs, suggesting possible enantiomer-specific bioactivity .
Positional Isomerism :
- Substituent placement (e.g., cyclohexenyl at C2 vs. C4) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and reactivity .
Research Findings and Limitations
- Synthetic Challenges : The complex stereochemistry and bulky substituents likely complicate synthesis, as seen in related compounds requiring multi-step regioselective reactions .
- Biological Data Gap: No direct pharmacological or toxicological data for the target compound is available in the provided evidence.
- Computational Predictions : Molecular modeling of similar benzenediol derivatives suggests that bulky substituents may hinder π-π stacking interactions, reducing crystallinity .
Biological Activity
The compound 1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl] (CAS Number: 128395-01-7) is a derivative of cannabidiol (CBD) and exhibits various biological activities. This article aims to provide a comprehensive overview of its biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H38O3 , indicating it contains a phenolic hydroxyl group and multiple alkyl chains that may influence its biological activity. The structure includes a cyclohexene ring and a dimethylheptyl side chain, which are characteristic of many cannabinoids.
Antioxidant Properties
Research indicates that compounds similar to CBD possess significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby stabilizing them. For instance, CBD has been shown to reduce reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in various models .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects similar to those observed with CBD. CBD has been reported to inhibit pro-inflammatory cytokines and modulate immune responses through interactions with cannabinoid receptors (CB1 and CB2) . This modulation can lead to reduced inflammation in conditions such as arthritis and neurodegenerative diseases.
Neuroprotective Effects
There is growing evidence that cannabinoids can exert neuroprotective effects. CBD has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins . The potential neuroprotective properties of 1,3-Benzenediol derivatives may also extend to conditions like Alzheimer's disease by reducing amyloid-beta toxicity.
Interaction with Endocannabinoid System
The compound likely interacts with the endocannabinoid system, though its precise mechanisms remain under investigation. CBD is known for its role as a negative allosteric modulator at CB1 receptors, which may influence various physiological processes without directly activating these receptors . This interaction could be relevant for therapeutic applications in pain management and anxiety disorders.
Case Studies and Experimental Evidence
- Antioxidant Activity : In a study examining the antioxidant potential of CBD analogs, it was found that these compounds significantly reduced lipid peroxidation in neuronal cells exposed to oxidative stress .
- Anti-inflammatory Response : A clinical trial demonstrated that CBD administration led to decreased levels of inflammatory markers in patients with rheumatoid arthritis .
- Neuroprotection : Animal studies have shown that CBD can reduce neuronal cell death in models of ischemia and traumatic brain injury by modulating inflammatory responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis of this compound involves challenges such as regioselective substitution at the 1,3-benzenediol core, stereochemical control of the (1R,6R)-cyclohexenyl substituent, and functionalization of the 1,1-dimethylheptyl chain. To address these:
- Regioselectivity : Use protecting groups (e.g., methoxy or benzyloxy groups) to direct substitution at specific positions .
- Stereochemical Control : Employ chiral catalysts or enantioselective cyclization techniques for the cyclohexenyl moiety, as seen in analogous terpene-derived systems .
- Alkylation : Optimize reaction conditions (e.g., Grignard or Friedel-Crafts alkylation) for introducing the bulky dimethylheptyl group while minimizing side reactions .
Q. How can researchers ensure the compound's stability during storage and handling in experimental settings?
- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of phenolic hydroxyl groups and degradation of the cyclohexenyl double bond .
- Handling : Use gloveboxes or fume hoods to avoid dust/aerosol formation; employ non-reactive solvents (e.g., dichloromethane or THF) for dissolution .
- Stability Monitoring : Conduct periodic HPLC or LC-MS analysis to detect decomposition products, especially under varying pH and temperature conditions .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 280 nm) to assess purity, leveraging phenolic UV absorption .
- Spectroscopy :
- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for resolving the stereochemical configuration of the cyclohexenyl substituents?
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, particularly for the (1R,6R)-cyclohexenyl group .
- Vibrational Circular Dichroism (VCD) : Combines IR and circularly polarized light to distinguish enantiomers in solution phase .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data for validation .
Q. How can in silico modeling be integrated with experimental data to predict the compound’s environmental fate and biodegradation pathways?
- Molecular Dynamics (MD) Simulations : Model interactions with environmental matrices (e.g., soil, water) to predict partitioning coefficients (log Kow) and solubility .
- QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation rates based on substituent hydrophobicity and electronic effects .
- Metabolic Pathway Prediction : Tools like EAWAG-BBD to simulate microbial degradation pathways, validated by LC-HRMS analysis of degradation products .
Q. What experimental designs are optimal for studying the compound’s structure-activity relationships (SAR) in biological systems?
- Fragment-Based Screening : Synthesize analogs with modified substituents (e.g., shorter alkyl chains, altered stereochemistry) and test bioactivity in cell-based assays .
- Dose-Response Studies : Use a randomized block design with split-split plots to evaluate concentration-dependent effects across biological replicates .
- Mechanistic Probes : Combine fluorescence labeling (e.g., dansyl tags) with confocal microscopy to track cellular uptake and sublocalization .
Q. How can researchers address contradictions in bioactivity data observed across different experimental models?
- Meta-Analysis Framework : Systematically compare data across studies using PRISMA guidelines, adjusting for variables like cell line heterogeneity or solvent effects .
- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. functional assays for efficacy) .
- Cofactor Analysis : Investigate enzymatic or metabolic differences between models (e.g., cytochrome P450 expression levels) that may alter compound metabolism .
Methodological Tables
Q. Table 1. Key Physicochemical Properties and Analytical Parameters
| Property | Method | Reference |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| Log Kow | Shake-Flask Method | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H column) | |
| Stability in Aqueous pH | Accelerated Stability Testing |
Q. Table 2. Recommended Environmental Impact Study Design
| Study Phase | Objective | Methodology |
|---|---|---|
| Laboratory | Biodegradation Kinetics | OECD 301D Ready Biodegradability Test |
| Field Simulation | Soil Adsorption/Leaching | Column Chromatography with LC-MS Detection |
| Ecotoxicology | Acute Toxicity in Daphnia magna | OECD 202 Guideline |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
